molecular formula C14H9Cl4NO B10977941 2,5-dichloro-N-(3,4-dichlorobenzyl)benzamide

2,5-dichloro-N-(3,4-dichlorobenzyl)benzamide

Cat. No. B10977941
M. Wt: 349.0 g/mol
InChI Key: FFMIKNJCJJGZMI-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3,4-dichlorobenzyl)benzamide is an organic compound characterized by the presence of multiple chlorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3,4-dichlorobenzyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 3,4-dichlorobenzylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amide Bond Formation: The activated carboxylic acid reacts with 3,4-dichlorobenzylamine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(3,4-dichlorobenzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the amide bond.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups attached to the benzene rings.

Scientific Research Applications

2,5-Dichloro-N-(3,4-dichlorobenzyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3,4-dichlorobenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(3,4-dichlorobenzyl)benzamide
  • 3,4-Dichloro-N-(2,4-dichlorobenzyl)benzamide

Uniqueness

2,5-Dichloro-N-(3,4-dichlorobenzyl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene rings. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Conclusion

This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable compound for further study and development.

properties

Molecular Formula

C14H9Cl4NO

Molecular Weight

349.0 g/mol

IUPAC Name

2,5-dichloro-N-[(3,4-dichlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H9Cl4NO/c15-9-2-4-11(16)10(6-9)14(20)19-7-8-1-3-12(17)13(18)5-8/h1-6H,7H2,(H,19,20)

InChI Key

FFMIKNJCJJGZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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